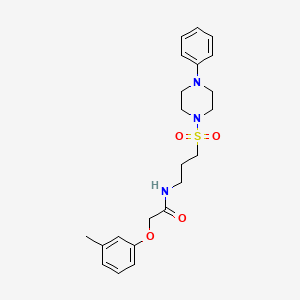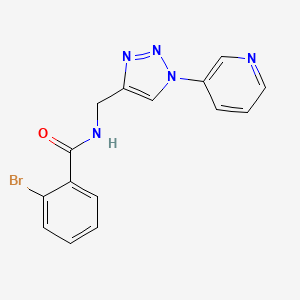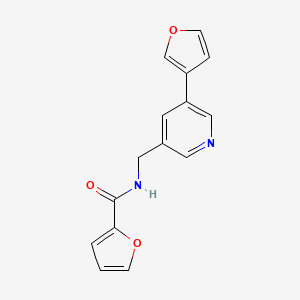
N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide” is a chemical compound with the molecular formula C15H12N2O3. It belongs to the class of organic compounds known as aralkylamines . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of amides and esters containing furan rings can be achieved under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .
Molecular Structure Analysis
The crystal structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings is significant . The compound crystallizes in an orthorhombic lattice with a specific space group .
Chemical Reactions Analysis
The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) . Also, to get the charge distribution details, the molecular electrostatic potential (MEP) of the compound was measured .
科学的研究の応用
Heterocyclic Compound Transformations
N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide and its derivatives have been extensively researched for their transformations in acidic media, leading to the development of new fused heterocyclic systems such as pyrrolo[1,2-a][1,4]diazocine. These transformations are significant for synthesizing compounds with potential biological activities, supported by structural assignment through NMR, IR, and MS data (Stroganova, Vasilin, & Krapivin, 2016).
Antiprotozoal Agents
Research has shown that derivatives of this compound exhibit strong DNA affinities, making them effective antiprotozoal agents. These compounds have demonstrated significant in vitro and in vivo activities against protozoal infections, illustrating their potential as therapeutic agents in treating diseases caused by protozoa such as Trypanosoma and Plasmodium species (Ismail et al., 2004).
Synthesis and Electrophilic Substitution Reactions
The synthesis of N-(quinolin-6-yl)furan-2-carboxamide and its subsequent reactions, including electrophilic substitution, highlight the chemical versatility of furan-2-carboxamide derivatives. These reactions facilitate the creation of a variety of compounds with potential applications in medicinal chemistry and materials science (El’chaninov & Aleksandrov, 2017).
Amplification of Phleomycin
Derivatives of this compound have been investigated for their role in amplifying the effects of phleomycin against Escherichia coli. This research contributes to the development of new strategies for enhancing antibiotic efficacy, particularly in resistant bacterial strains (Brown & Cowden, 1982).
Neuroinflammation Imaging
Furan-2-carboxamide derivatives have been developed for PET imaging of microglia by targeting the CSF1R, offering a non-invasive tool for studying neuroinflammation in various neuropsychiatric disorders. This advancement in imaging technology aids in understanding the role of microglia in diseases such as Alzheimer's and Parkinson's, as well as monitoring the effects of therapies targeting neuroinflammation (Horti et al., 2019).
特性
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(14-2-1-4-20-14)17-8-11-6-13(9-16-7-11)12-3-5-19-10-12/h1-7,9-10H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPNPAQIOGJPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

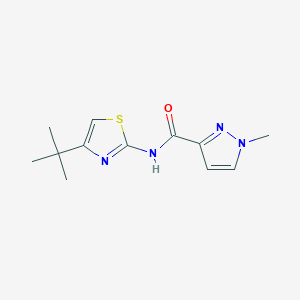
![Methyl 2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B2470063.png)
![2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B2470065.png)

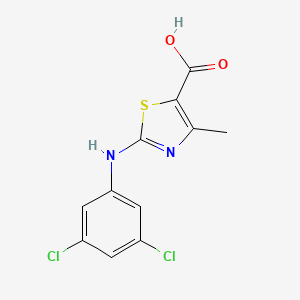
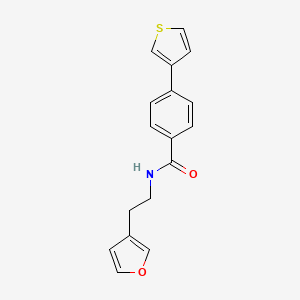

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2470073.png)
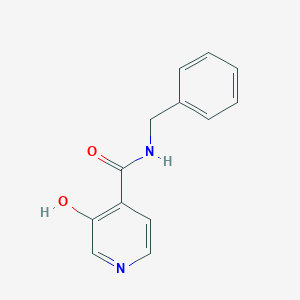
![N1-(4-chlorophenyl)-2-methyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide](/img/structure/B2470075.png)
![N-[2-(Dimethylcarbamoylamino)ethyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2470076.png)
